molecular formula C14H21NO2S B1528304 Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1552698-76-6

Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B1528304
CAS RN: 1552698-76-6
M. Wt: 267.39 g/mol
InChI Key: VSZGOMPRQXZCIW-UHFFFAOYSA-N
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Description

“Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a chemical compound with the molecular formula C14H21NO2S . It has a molecular weight of 267.39 . The compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21NO2S/c1-8-5-6-9-10(7-8)18-12(15)11(9)13(16)17-14(2,3)4/h8H,5-7,15H2,1-4H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a solid substance at room temperature .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

"Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate" and related compounds are used in the development of chiral auxiliary and ligands for asymmetric synthesis. For instance, compounds with tert-butylmethylphosphino groups have been utilized in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, proving to be effective for the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012). Moreover, these compounds serve as versatile building blocks in synthetic organic chemistry, particularly in nucleophilic substitutions and radical reactions (Jasch et al., 2012).

Polymerization

The tert-butyl group is also pivotal in the polymerization processes. For example, compounds derived from tert-butylcatechol have been synthesized and used to create new polyamides with flexible main-chain ether linkages, showcasing their solubility in various polar solvents and their thermal stability (Hsiao et al., 2000).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, derivatives of tert-butyl benzothiophene serve as intermediates in the synthesis of biologically active compounds. For example, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a related compound, has been synthesized and identified as an important intermediate for the development of benzimidazole compounds with potential biological activities (Liu Ya-hu, 2010).

Genotoxicity Studies

Furthermore, research on tert-butyl compounds extends to assessing their genotoxic effects. Methyl-tert-butyl ether (MTBE), for example, has been studied for its genotoxic effects on human lymphocytes, highlighting the importance of understanding the safety profiles of these compounds (Chen et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-8-5-6-9-10(7-8)18-12(15)11(9)13(16)17-14(2,3)4/h8H,5-7,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZGOMPRQXZCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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